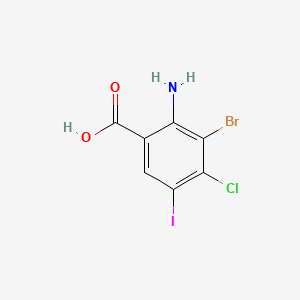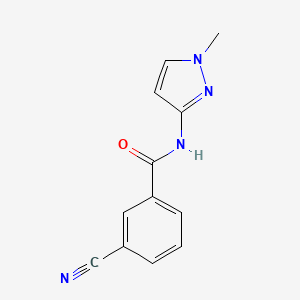
3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods are versatile and economical, making them suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the solvent-free reaction of aryl amines with ethyl cyanoacetate is widely used. This method is harsh but efficient, allowing for the large-scale production of cyanoacetamide derivatives . The reaction conditions can be optimized to improve yield and purity, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. As a positive allosteric modulator of mGluR5, it enhances the receptor’s response to its natural ligand, glutamate. This modulation can influence various signaling pathways involved in synaptic plasticity, learning, and memory . The compound’s effects on mGluR5 make it a promising candidate for the treatment of neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: This compound is also a positive allosteric modulator of mGluR5 and has similar applications in neurological research.
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: Lacks the cyano group but shares similar structural features and biological activities.
N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)benzamide: Another derivative with potential insecticidal activities.
Uniqueness
3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate mGluR5 sets it apart from other pyrazole derivatives, making it a valuable compound for neurological research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H10N4O |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-cyano-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H10N4O/c1-16-6-5-11(15-16)14-12(17)10-4-2-3-9(7-10)8-13/h2-7H,1H3,(H,14,15,17) |
Clave InChI |
FEKNOLWLGCDRDC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)NC(=O)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14912227.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
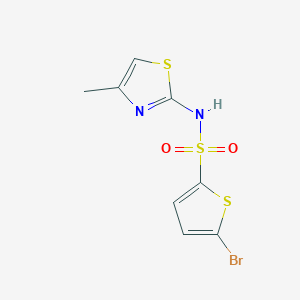
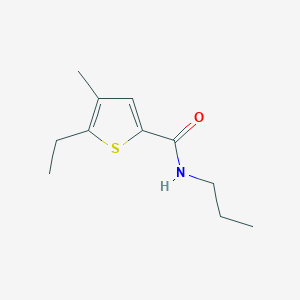
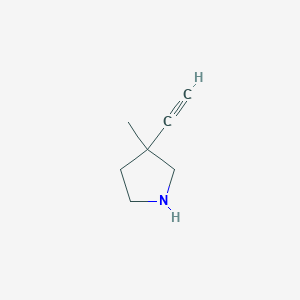
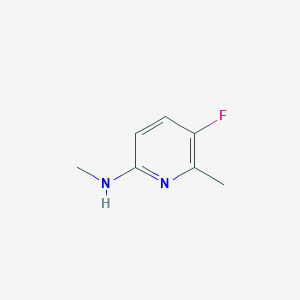


![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
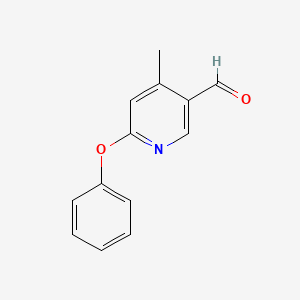
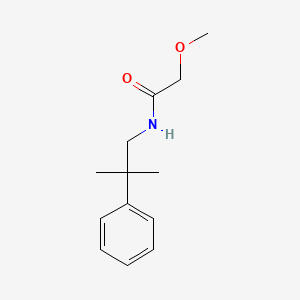

![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)
